

"role of CCR1 in leukocyte migration and recruitment"

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An In-depth Technical Guide on the Core Role of CCR1 in Leukocyte Migration and Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in orchestrating the migration and recruitment of leukocytes to sites of inflammation. As a receptor for multiple proinflammatory chemokines, including CCL3 (MIP-1 α) and CCL5 (RANTES), CCR1 is critically involved in the pathogenesis of numerous inflammatory and autoimmune diseases. Its expression on a variety of immune cells, including monocytes, neutrophils, T cells, and dendritic cells, makes it a key mediator of the inflammatory cascade. This technical guide provides a comprehensive overview of the function of CCR1 in leukocyte trafficking, detailing its signaling pathways, expression patterns, and role in disease. We present quantitative data from key studies, outline detailed experimental protocols for investigating CCR1 function, and provide visual diagrams of core pathways and workflows to facilitate a deeper understanding of its biological importance and its potential as a therapeutic target.

Introduction to CCR1 and its Ligands

CCR1 is a member of the beta chemokine receptor family, integral to the complex signaling network that directs immune cell movement.^[1] Its activation by various chemokine ligands is a

critical step in recruiting effector immune cells to inflammatory sites.[\[1\]](#) CCR1 has been demonstrated to be a key factor in diseases associated with inappropriate leukocyte infiltration, such as multiple sclerosis, rheumatoid arthritis, and progressive kidney disease.[\[2\]](#)

The primary ligands for CCR1 are potent chemoattractants for a range of leukocytes. Key human ligands include:

- CCL3 (Macrophage Inflammatory Protein-1 α , MIP-1 α)
- CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES)
- CCL7 (Monocyte Chemoattractant Protein-3, MCP-3)
- CCL14 (HCC-1)
- CCL15 (HCC-2/Lkn-1)
- CCL23 (MIP-3)[\[3\]](#)

The interaction between these chemokines and CCR1 initiates downstream signaling cascades that culminate in directed cell movement, or chemotaxis.

CCR1 Expression on Leukocyte Subsets

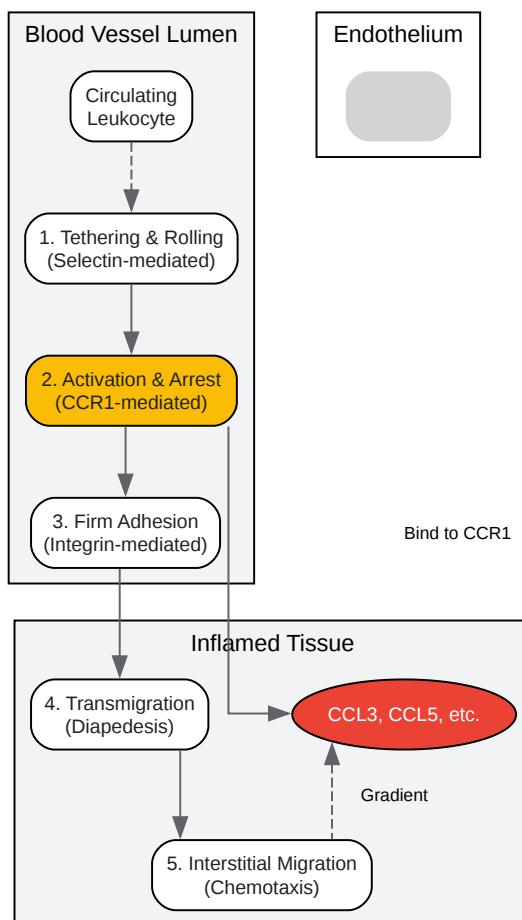
CCR1 is expressed on a diverse array of hematopoietic cells. Its presence on specific leukocyte populations dictates their responsiveness to CCR1 ligands and their subsequent recruitment patterns during an immune response.

Leukocyte Subset	CCR1 Expression Level	Key References
Monocytes/Macrophages	High	[4][5][6]
Neutrophils	Low to Moderate (can be upregulated)	[4][7][8]
T Lymphocytes	Expressed, particularly on activated T cells	[2][5][9]
Basophils	High	[4]
Eosinophils	Low	[4]
Dendritic Cells	Expressed	[10]
CD34+ Progenitor Cells	Expressed	[2]

Notably, studies have shown that monocytes and basophils exhibit relatively high levels of CCR1 expression compared to neutrophils and eosinophils.^[4] Furthermore, inflammatory conditions can modulate receptor expression; for instance, interferon- γ (IFN- γ) has been shown to upregulate CCR1 mRNA and surface expression on neutrophils.^{[8][11]}

The Role of CCR1 in the Leukocyte Recruitment Cascade

Leukocyte recruitment from the bloodstream into tissues is a multi-step process involving tethering, rolling, firm adhesion, and transmigration across the endothelium. CCR1 plays a crucial, nonredundant role, particularly in the firm adhesion and migration steps.



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Caption: The Leukocyte Recruitment Cascade Highlighting the Role of CCR1.

Studies using selective **CCR1 antagonists** and knockout mice have demonstrated that CCR1 is a primary mediator of RANTES-induced leukocyte arrest on activated endothelium under flow conditions.[12] While other receptors like CCR5 may contribute to subsequent spreading and transmigration, CCR1 is specialized for triggering firm arrest.[12] In models of ischemia-reperfusion injury, the absence of CCR1 significantly reduces the firm adherence and transmigration of neutrophils.[13][14]

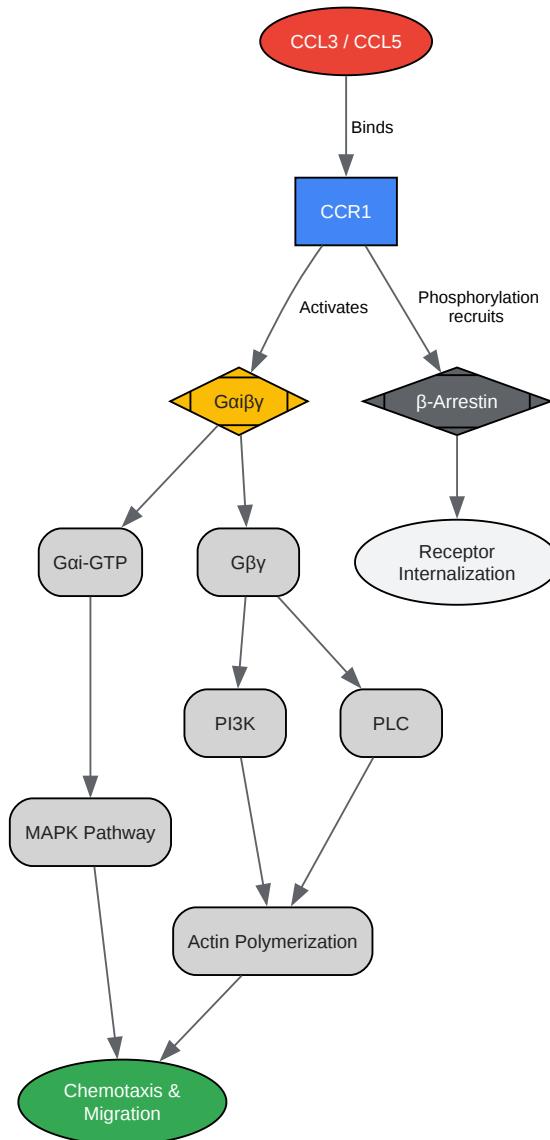
CCR1 Signaling Pathways

Upon binding its chemokine ligand, CCR1, a classic G protein-coupled receptor (GPCR), undergoes a conformational change that activates intracellular signaling cascades.[2] The

receptor is primarily coupled to the G α i protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[\[2\]](#)

Activation of CCR1 triggers a cascade of downstream events crucial for cell migration:

- G Protein Activation: Ligand binding promotes the exchange of GDP for GTP on the G α subunit, causing the dissociation of the G α i and G $\beta\gamma$ subunits.
- Downstream Effectors: The dissociated subunits activate multiple effector enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).
- Second Messengers: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium (Ca $^{2+}$) and activate Protein Kinase C (PKC), respectively.[\[5\]](#)
- Cytoskeletal Reorganization: These signals converge on small Rho GTPases like Rac and Cdc42, which regulate actin polymerization and the formation of lamellipodia and filopodia, structures essential for cell movement.[\[15\]](#)
- MAP Kinase Activation: The pathway also stimulates the Mitogen-Activated Protein (MAP) kinase pathway, which is involved in various cellular responses including migration.[\[5\]](#)[\[15\]](#)



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Caption: Simplified CCR1 Signaling Cascade Leading to Leukocyte Migration.

Interestingly, CCR1 can also exhibit constitutive (ligand-independent) activity, leading to basal cell migration and β -arrestin-mediated receptor internalization.^[2] This suggests a dual function for CCR1 in both canonical signaling and potentially non-canonical chemokine scavenging.^[2]

Quantitative Impact of CCR1 on Leukocyte Recruitment

Studies utilizing CCR1-deficient mice or specific **CCR1 antagonists** have provided quantitative evidence of its importance in leukocyte recruitment across various inflammatory models.

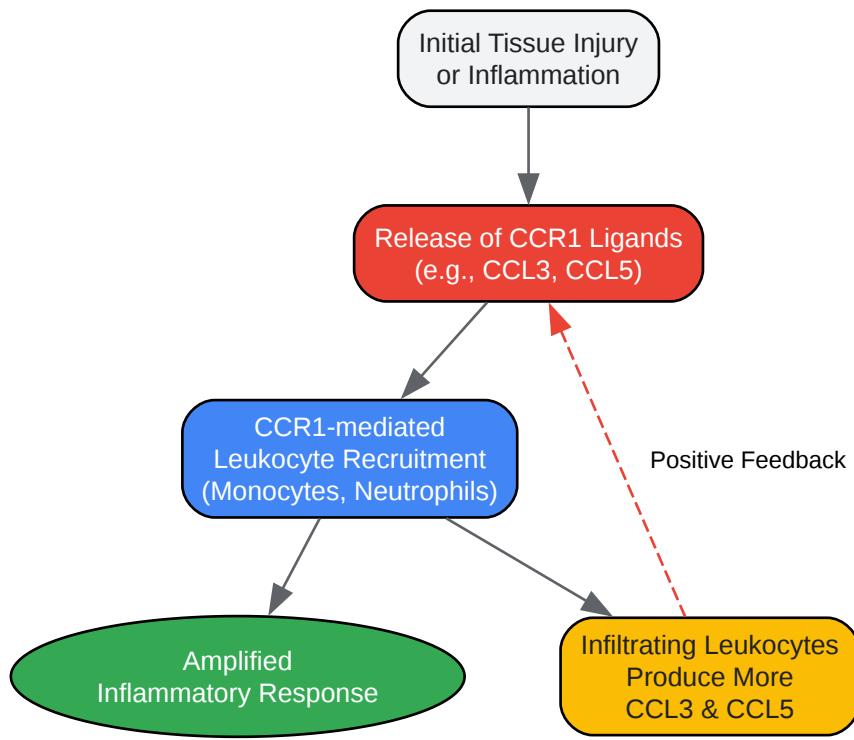
Model / Condition	Leukocyte Type	Effect of CCR1 Inhibition/Deficiency	Quantitative Reduction	Key References
Renal Ischemia-Reperfusion	Neutrophils	Reduced infiltration	~35%	[3][16][17]
Renal Ischemia-Reperfusion	Macrophages	Reduced infiltration	~45%	[3][16][17]
Experimental Allergic Encephalomyelitis (EAE)	General Leukocytes	Reduced disease incidence & severity	42% reduction in incidence	[18]
Post-ischemic Tissue	Neutrophils	Reduced firm adherence & transmigration	Significant reduction vs. wild-type	[13][14]
Invasive Candidiasis (Kidney)	Neutrophils	Selectively impaired late-phase accumulation	Skewed trafficking toward CCR1+/+ cells in adoptive transfer	[7]

These data underscore the significant, though not always complete, dependence on CCR1 for the recruitment of specific leukocyte populations in different pathological contexts. The remaining infiltration in these models suggests the involvement of other redundant or parallel chemokine pathways.

CCR1 in Disease: A Positive Feedback Loop

In many disease models, CCR1's role extends beyond simple cell recruitment. A positive feedback loop has been identified where infiltrating leukocytes, recruited via CCR1, become a major source of CCR1 ligands themselves.[3] For example, in a kidney injury model, CCR1-deficient mice showed reduced tissue content of CCL3 and CCL5 compared to wild-type controls.[3][16] This suggests that the initial wave of CCR1-dependent cell recruitment

amplifies the local inflammatory response by increasing the concentration of chemokines, thereby recruiting even more immune cells.[\[3\]](#)



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Caption: Positive Feedback Loop in CCR1-Mediated Inflammation.

This amplification loop highlights why targeting CCR1 with antagonists is an attractive therapeutic strategy, as it has the potential to disrupt this cycle of escalating inflammation.[\[19\]](#) [\[20\]](#)[\[21\]](#)

Experimental Protocols for Studying CCR1 Function

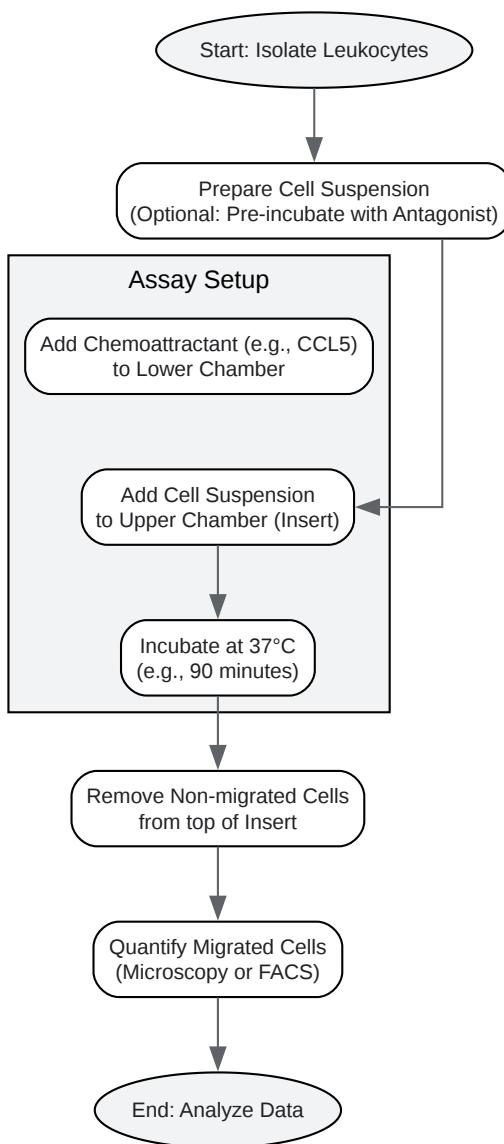
A variety of in vitro and in vivo methods are employed to investigate the role of CCR1 in leukocyte migration.

In Vitro Chemotaxis (Transwell/Boyden Chamber Assay)

This assay measures the directed migration of cells across a porous membrane towards a chemoattractant.

Protocol Outline:

- Cell Preparation: Isolate leukocytes (e.g., monocytes, neutrophils) from whole blood or use a relevant cell line (e.g., THP-1). Resuspend cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of $1-5 \times 10^6$ cells/mL.
- Chamber Setup: Use a multi-well plate with transwell inserts containing a polycarbonate membrane (typically 3-8 μm pore size, depending on cell type).
- Chemoattractant Gradient: Add assay buffer containing the CCR1 ligand (e.g., 1-100 ng/mL of CCL3 or CCL5) to the lower chamber. Add buffer alone to control wells.
- Cell Seeding: Add the cell suspension to the upper chamber (the transwell insert). If testing antagonists, pre-incubate cells with the compound (e.g., BX471 at 100 nM - 10 μM) for 20-30 minutes before seeding.[\[12\]](#)
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period of 60-120 minutes.
- Quantification:
 - Remove the insert and wipe away non-migrated cells from the top of the membrane.
 - Fix and stain the migrated cells on the underside of the membrane. Count cells in multiple high-power fields using a microscope.
 - Alternatively, collect the cells from the lower chamber and count them using a hemocytometer or by flow cytometry (FACS).[\[12\]](#)
 - Express results as the number of migrated cells or as a percentage of the total input cells.[\[12\]](#)



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Caption: Standard Workflow for an In Vitro Chemotaxis Assay.

Intravital Microscopy of Murine Cremaster Muscle

This *in vivo* technique allows for the real-time visualization of leukocyte-endothelial interactions within the microvasculature.[22]

Protocol Outline:

- Animal Preparation: Anesthetize a male mouse (e.g., C57BL/6 wild-type or CCR1-/-).

- Surgical Exposure: Surgically expose the cremaster muscle, a thin muscle sheath surrounding the testis, and exteriorize it onto a specialized stage for microscopy.[22]
- Perfusion: Continuously superfuse the exposed tissue with warmed, buffered saline to maintain viability.
- Stimulation: Induce an inflammatory response. This can be achieved by intrascrotal injection of a CCR1 ligand or a general inflammatory stimulus like TNF- α or IL-1 β several hours prior to imaging, or by inducing ischemia-reperfusion by temporarily clamping the feeding arteriole.[13][14][22]
- Imaging:
 - Use an intravital microscope equipped for brightfield or fluorescence imaging. Leukocytes can be visualized by their natural appearance or by fluorescently labeling them in vivo (e.g., with Rhodamine 6G).
 - Select post-capillary venules (20-50 μ m in diameter) for observation.
- Data Acquisition and Analysis:
 - Record video sequences of the microvasculature for 15-20 minutes per vessel.
 - Rolling: Quantify the number of leukocytes rolling along a defined length of the vessel wall per minute.
 - Adhesion: Count the number of leukocytes that remain stationary (firmly adherent) for at least 30 seconds within a defined vessel segment.[13][14]
 - Transmigration: Count the number of leukocytes that have extravasated into the perivascular tissue.[13][14]
 - Compare these parameters between wild-type, CCR1-deficient, and antagonist-treated mice.

Conclusion and Future Directions

CCR1 is a central and nonredundant mediator in the recruitment of key leukocyte populations, particularly monocytes and neutrophils, to sites of inflammation. Its role in triggering firm cell arrest and its participation in a positive feedback loop that amplifies the inflammatory cascade make it a compelling target for therapeutic intervention in a wide range of diseases. While several **CCR1 antagonists** have been developed and tested in clinical trials, success has been limited, potentially due to the complexity and redundancy of the chemokine system in human disease.^{[2][20]}

Future research should focus on further delineating the specific contexts in which CCR1 signaling is dominant over other chemokine pathways, understanding the mechanisms of constitutive receptor activity, and exploring the potential for biased agonists or antagonists that can selectively modulate downstream signaling pathways. A deeper understanding of these nuances will be critical for the successful development of CCR1-targeted therapies for inflammatory and autoimmune disorders.

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